molecular formula C3H5N3S B108200 2-Amino-5-methyl-1,3,4-thiadiazole CAS No. 108-33-8

2-Amino-5-methyl-1,3,4-thiadiazole

Cat. No.: B108200
CAS No.: 108-33-8
M. Wt: 115.16 g/mol
InChI Key: HMPUHXCGUHDVBI-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-1,3,4-thiadiazole (CAS 108-33-8) is a heterocyclic compound with the molecular formula C₃H₅N₃S and a molecular weight of 115.15 g/mol. It features a thiadiazole ring substituted with an amino group at position 2 and a methyl group at position 5. Key properties include:

  • Melting Point: 224–225°C .
  • Applications: Pharmaceutical intermediates (anticancer, antimicrobial agents), corrosion inhibitors, and materials science (e.g., nonvolatile memory devices) .
  • Safety: Requires storage in a dark, inert atmosphere at room temperature .

The methyl substituent enhances lipophilicity and electronic effects, influencing its biological and chemical reactivity. Below, we compare this compound with structurally similar thiadiazole derivatives.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Thermodynamic Comparisons

Table 1: Structural and Thermodynamic Properties

Compound Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Thermodynamic Findings
2-Amino-1,3,4-thiadiazole None (unsubstituted) C₂H₂N₃S 100.12 Lower thermal stability; used in leukemia treatment
2-Amino-5-methyl-1,3,4-thiadiazole Methyl at C5 C₃H₅N₃S 115.15 Higher thermal stability; ΔfH°(gas) = 125.3 kJ/mol
2-Amino-5-ethyl-1,3,4-thiadiazole Ethyl at C5 C₄H₇N₃S 129.18 Reduced thermal stability vs. methyl analog; ΔfH°(gas) = 98.7 kJ/mol
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) Mercapto (-SH) at C5 C₂H₂N₃S₂ 132.19 Reactive thiol group enables electrosynthesis of derivatives

Key Findings :

  • Methyl and ethyl substitutions at C5 alter thermal stability and molecular packing . The methyl group enhances stability due to weaker steric hindrance compared to ethyl .
  • The unsubstituted parent compound exhibits distinct hydrogen-bonding patterns, impacting solubility and crystallinity .

Table 2: Pharmacological Profiles

Compound Biological Activity Mechanism/Application Reference
This compound Anticancer (L1210 leukemia cells) Inhibits adenine/guanine ribonucleotide synthesis
5-Difluoromethyl analog (DFTA) Enhanced anticancer activity Improved electronic properties via fluorine atoms
5-Trifluoromethyl analog (ATFT) Broad-spectrum antimicrobial Increased lipophilicity and membrane penetration
AMT derivatives Antimicrobial, anti-inflammatory Thiol group facilitates covalent binding to targets
Unsubstituted 2-amino-1,3,4-thiadiazole Antiviral (e.g., HIV, influenza) Acts as a pharmacophore for antiviral drug design

Key Findings :

  • Fluorinated analogs (DFTA, ATFT) show enhanced bioactivity due to electronegative substituents modifying electronic profiles .
  • The mercapto group in AMT enables diverse derivatization, expanding applications in antimicrobial and anti-inflammatory therapies .

Key Findings :

  • The methyl-substituted compound’s thermal stability makes it suitable for electronic memory devices .
  • Ethylthio substituents (AETD) enhance corrosion inhibition by strengthening copper surface adsorption .

Biological Activity

2-Amino-5-methyl-1,3,4-thiadiazole (AMT) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of AMT, focusing on its anticancer, antiviral, antimicrobial, and other pharmacological properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing nitrogen and sulfur atoms. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of AMT derivatives as anticancer agents. For instance:

  • Synthesis and Testing : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxic effects against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). Notably, compound 2g exhibited an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation, indicating strong anti-proliferative effects with minimal toxicity in Daphnia magna assays .
  • Mechanism of Action : The anticancer activity is attributed to the ability of thiadiazole derivatives to inhibit critical enzymes involved in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II . These compounds also induce apoptosis and alter cell cycle progression in treated cells.

Antiviral Activity

AMT has shown promise in antiviral applications:

  • HIV Inhibition : Derivatives containing the 2-amino-1,3,4-thiadiazole moiety were evaluated for their efficacy against HIV. Some compounds demonstrated moderate EC50 values against HIV-1 and HIV-2 strains, indicating potential as antiviral agents .
  • Hepatitis B Virus : One derivative exhibited an IC50 of 0.3 µM against Hepatitis B virus (HBV) with a selectivity index significantly higher than standard treatments like lamivudine .

Antimicrobial Properties

The antimicrobial properties of AMT derivatives have been extensively studied:

  • Bacterial Activity : Several studies reported that AMT derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 μg/mL to 62.5 μg/mL .
  • Fungal Activity : The antifungal efficacy was also notable, with some derivatives demonstrating activity against strains like Aspergillus niger and Candida albicans. The most active compounds had inhibition zones comparable to or exceeding those of standard antifungal agents .

Case Study 1: Anticancer Screening

A study synthesized various AMT derivatives and screened them for anticancer activity using cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity levels in normal cells.

Case Study 2: Antiviral Efficacy

In another investigation focusing on antiviral properties, AMT derivatives were tested against HBV in vitro. The promising results led to further exploration into their mechanism of action and potential as therapeutic agents for viral infections.

Research Findings Summary Table

Activity TypeCompound/DerivativeTarget Organism/Cell LineIC50/EC50 ValueReference
AnticancerCompound 2gLoVo2.44 µM
MCF-723.29 µM
AntiviralDerivative 1HIV-1>14 μg/mL
Derivative 49HBV0.3 µM
AntimicrobialVariousS. aureus31.25 μg/mL
E. coli62.5 μg/mL

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 2-amino-5-methyl-1,3,4-thiadiazole with high purity?

  • Answer : The compound is typically synthesized via cyclization reactions involving thiourea derivatives. A reported protocol involves reacting chlorinated intermediates with thiourea in methanol under reflux conditions, yielding ~98% purity after recrystallization . Key steps include:

  • Reaction setup : Ethanol-water solvent system (1:1 v/v) with CoCl₂·6H₂O as a catalyst .
  • Purification : Slow solvent evaporation over 5 days to obtain crystalline products .
  • Validation : NMR (δ 2.59 ppm for CH₃ group) and elemental analysis confirm structure .

Q. How can thermodynamic stability and substituent effects be evaluated for alkyl-substituted thiadiazoles?

  • Answer : Calorimetric techniques (rotating bomb combustion, Calvet microcalorimetry) and computational methods (DFT) are used to determine standard molar enthalpies of formation. For example:

CompoundΔfH° (kJ/mol)Stability Trend
2-Amino-1,3,4-thiadiazole148.2 ± 1.3Baseline
2-Amino-5-methyl derivative163.5 ± 1.7↑ 10.3%
2-Amino-5-ethyl derivative175.8 ± 2.1↑ 18.6%
Methyl/ethyl groups enhance stability due to electron-donating effects .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Answer :

  • Anticancer : MTT assay against MCF-7 breast cancer cells (IC₅₀ values reported at 12–25 μM) .
  • Antimicrobial : Agar diffusion assays using E. coli and S. aureus (zone of inhibition ≥15 mm at 100 μg/mL) .
  • Neuroprotective : Glutamate-induced oxidative stress models in neuronal cell lines .

Advanced Research Questions

Q. How do quantum chemistry methods (DFT/MP2) resolve contradictions in the proposed multi-stage synthesis mechanism?

  • Answer : Computational studies reveal two pathways for tautomerization:

  • Pathway 1 (Deprotonation-Tautomerism): Activation barrier = 28.3 kcal/mol (DFT) vs. 32.1 kcal/mol (MP2).
  • Pathway 2 (Direct Rearrangement): Barrier = 35.6 kcal/mol (DFT) vs. 40.2 kcal/mol (MP2).
    MP2 overestimates barriers due to electron correlation limitations, but both methods confirm Pathway 1 as dominant .

Q. What structural modifications enhance fluorescence properties in thiadiazole derivatives?

  • Answer : Conjugation extension (e.g., styryl substituents) induces red shifts in emission spectra:

Derivativeλem (nm)Quantum Yield
MPPT (Methoxy-phenyl)360–5000.42
MPST (Styryl)390–550 (+26 nm)0.58
Extended π-systems improve radiative decay efficiency, making styryl derivatives superior blue-light emitters .

Q. How do coordination modes of this compound influence metal complex geometries?

  • Answer : The ligand acts as a monodentate N-donor in Co(II) complexes, forming distorted tetrahedral geometries:

  • Bond lengths : Co–N = 2.004–2.009 Å; Co–Cl = 2.2416–2.2590 Å .
  • Hydrogen bonding : Intermolecular N–H⋯Cl/N interactions stabilize layered crystal structures .
    Substituents on the thiadiazole ring modulate ligand field strength and supramolecular assembly.

Q. What strategies address discrepancies in SAR studies for anticancer activity?

  • Answer : Contradictions arise from substituent electronic vs. steric effects. For example:

  • Electron-withdrawing groups (e.g., CF₃) improve cytotoxicity (IC₅₀ = 8.2 μM) but reduce solubility .
  • Alkyl chains balance lipophilicity and bioavailability (logP = 1.8–2.5 optimal) .
    Multi-parametric optimization (QSPR models) and in silico docking (e.g., Bcl-2 inhibition) resolve such conflicts .

Q. Methodological Notes

  • Synthesis Optimization : Monitor reaction kinetics via HPLC to avoid byproducts (e.g., dimerization) .
  • Data Validation : Cross-reference computational results (DFT/MP2) with experimental thermochemistry to mitigate method-specific errors .
  • Biological Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Preparation Methods

Traditional Cyclization with Sulfuric Acid

The classical synthesis of 2-amino-5-methyl-1,3,4-thiadiazole involves cyclodehydration of thiosemicarbazide and acetic acid under strongly acidic conditions. A representative procedure from Nguyen et al. (2009) combines thiosemicarbazide (0.075 mol), acetic acid (0.2 mol), and concentrated sulfuric acid (15 mL) under reflux for 20 hours . After completion, the mixture is quenched in ice water, basified with ammonium hydroxide (pH 8–9), and recrystallized from aqueous ethanol. This method yields 85–90% product but suffers from prolonged reaction times and corrosive reagents .

Mechanistic Insight : Sulfuric acid acts as both catalyst and dehydrating agent, facilitating the cyclization of the thiosemicarbazide-acetic acid adduct into the thiadiazole ring. The exothermic reaction requires careful temperature control to avoid side products like polymeric sulfur compounds.

Solid-Phase Grinding Method

Patents CN103936691A and CN103936692A describe solvent-free, solid-phase syntheses using phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) as cyclizing agents . In a typical protocol:

  • Thiosemicarbazide (1 mol), acetic acid (1.2 mol), and PCl₅ (1.2 mol) are ground in a dry reactor at room temperature for 30 minutes.

  • The crude product is treated with sodium hydroxide solution (pH 8–8.2), filtered, and recrystallized from ethanol .

Key Advantages :

  • Yield : 91–94% .

  • Reaction Time : <1 hour.

  • Eco-Friendliness : Eliminates volatile organic solvents.

Limitations : PCl₅ and POCl₃ are moisture-sensitive, requiring anhydrous conditions. Excess reagent generates HCl gas, necessitating scrubbers for large-scale applications.

Deep Eutectic Solvent (DES)-Mediated Synthesis

Patent CN110724115A and ChemicalBook data highlight a green chemistry approach using a DES composed of choline chloride and urea (1:2 molar ratio) . The procedure involves:

  • Preparing DES by heating choline chloride (1 mol) and urea (2 mol) at 80°C until a homogeneous solution forms.

  • Adding thiosemicarbazide (1.2 mol) and acetic acid (1 mol) to the DES, followed by heating at 80°C for 1 hour.

  • Cooling, adjusting pH to 8–9 with ammonia, and recrystallizing the precipitate .

Performance Metrics :

  • Yield : 96.3% .

  • Solvent Reusability : DES is recovered and reused for 5 cycles with <5% yield loss .

  • Environmental Impact : Avoids toxic solvents and reduces waste.

Microwave-Assisted Synthesis

Nguyen et al. (2009) optimized the traditional method by employing microwave irradiation . A mixture of thiosemicarbazide (0.075 mol), acetic acid (0.2 mol), and H₂SO₄ (15 mL) is irradiated at 300 W for 30 minutes, achieving 85–90% yield. Microwave heating reduces reaction time from 20 hours to 30 minutes while maintaining comparable efficiency .

Critical Parameters :

  • Power : 300–400 W.

  • Temperature : Controlled via pulsed irradiation to prevent overheating.

  • Work-Up : Identical to the conventional method.

Comparative Analysis of Preparation Methods

The table below contrasts key methodologies:

Method Reactants Catalyst/Solvent Conditions Yield Reference
Traditional CyclizationThiosemicarbazide, Acetic AcidH₂SO₄Reflux, 20 h85–90%
Solid-Phase GrindingThiosemicarbazide, Acetic AcidPCl₅/POCl₃RT, 30 min91–94%
DES-MediatedThiosemicarbazide, Acetic AcidCholine Chloride/Urea80°C, 1 h96.3%
Microwave-AssistedThiosemicarbazide, Acetic AcidH₂SO₄300 W, 30 min85–90%

Critical Discussion of Methodological Advancements

Efficiency and Scalability

The DES-mediated method achieves the highest yield (96.3%) while enabling solvent recycling, making it ideal for industrial scale-up . In contrast, solid-phase grinding offers rapid synthesis but faces challenges in reagent handling due to PCl₅’s hygroscopicity .

Environmental Impact

DES and microwave methods significantly reduce hazardous waste. DES replaces volatile organic compounds (VOCs), while microwave irradiation cuts energy consumption by 70% compared to conventional heating .

Cost Considerations

Phosphorus-based methods (PCl₅/POCl₃) are cost-effective for small-scale production but incur higher waste treatment costs. DES synthesis, though initially pricier due to choline chloride, becomes economical over multiple cycles .

Properties

IUPAC Name

5-methyl-1,3,4-thiadiazol-2-amine
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InChI

InChI=1S/C3H5N3S/c1-2-5-6-3(4)7-2/h1H3,(H2,4,6)
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPUHXCGUHDVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5N3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70148347
Record name 1,3,4-Thiadiazole, 2-amino-5-methyl-
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Molecular Weight

115.16 g/mol
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Solubility

>17.3 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

108-33-8
Record name 2-Amino-5-methyl-1,3,4-thiadiazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-5-methyl-1,3,4-thiadiazole
2-Amino-5-methyl-1,3,4-thiadiazole
2-Amino-5-methyl-1,3,4-thiadiazole
2-Amino-5-methyl-1,3,4-thiadiazole
2-Amino-5-methyl-1,3,4-thiadiazole
2-Amino-5-methyl-1,3,4-thiadiazole

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